1-(1,5-Dimethyl-7-propionyl-3,7-diaza-bicyclo[3.3.1]non-3-yl)-propan-1-one
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Overview
Description
1-{1,5-DIMETHYL-7-PROPANOYL-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL}PROPAN-1-ONE is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound’s structure features a diazabicyclo nonane core, which is a key element in its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,5-DIMETHYL-7-PROPANOYL-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL}PROPAN-1-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the diazabicyclo nonane core through cyclization reactions.
- Introduction of the propanoyl group via acylation reactions.
- Methylation at specific positions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{1,5-DIMETHYL-7-PROPANOYL-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL}PROPAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{1,5-DIMETHYL-7-PROPANOYL-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL}PROPAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1,5-DIMETHYL-7-PROPANOYL-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL}PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
1,5-Diazabicyclo[4.3.0]non-5-ene: Known for its strong basicity and use as a catalyst in organic synthesis.
1,8-Diazabicyclo[5.4.0]undec-7-ene: Another strong base used in organic synthesis.
1,5,7-Triazabicyclo[4.4.0]dec-5-ene: Used as a catalyst in various chemical reactions.
Uniqueness
1-{1,5-DIMETHYL-7-PROPANOYL-3,7-DIAZABICYCLO[3.3.1]NONAN-3-YL}PROPAN-1-ONE stands out due to its specific substitution pattern and the presence of the propanoyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C15H26N2O2 |
---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
1-(1,5-dimethyl-7-propanoyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)propan-1-one |
InChI |
InChI=1S/C15H26N2O2/c1-5-12(18)16-8-14(3)7-15(4,9-16)11-17(10-14)13(19)6-2/h5-11H2,1-4H3 |
InChI Key |
DQCRHTDYSUGGMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CC2(CC(C1)(CN(C2)C(=O)CC)C)C |
Origin of Product |
United States |
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